![molecular formula C15H19N3O5 B11453024 ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B11453024.png)
ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a synthetic organic compound that features a 3,4,5-trimethoxyphenyl group attached to a 1,2,4-triazole ring, which is further linked to an ethyl acetate moiety
Preparation Methods
The synthesis of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions.
Attachment of the 3,4,5-trimethoxyphenyl group:
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Chemical Reactions Analysis
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Synthesis of Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
The synthesis of this compound typically involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole with ethyl acetate under specific conditions. The resulting compound is characterized by its unique structural features that contribute to its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .
Anticancer Activity
This compound exhibits significant anticancer properties. Studies have shown that compounds containing the 1H-1,2,4-triazole moiety can inhibit cell proliferation in various cancer cell lines. For instance:
- Breast Cancer : The compound has been tested in estrogen receptor-positive MCF-7 breast cancer cells and demonstrated an IC50 value of approximately 0.39 mM. It was found to induce G2/M phase cell cycle arrest and apoptosis .
- Triple-Negative Breast Cancer : In triple-negative MDA-MB-231 cells, the compound also showed potent antiproliferative effects with an IC50 value of about 0.77 mM .
Antimicrobial Properties
The antimicrobial potential of compounds similar to this compound has been documented extensively. Research indicates that derivatives with the triazole nucleus exhibit high rates of antimicrobial and antifungal activity. This activity is particularly pronounced against various pathogens due to the ability of triazoles to disrupt fungal cell membranes and inhibit fungal enzymes .
Case Study 1: Antiproliferative Activity in Cancer Cells
A study evaluated a series of triazole derivatives for their antiproliferative activity against several cancer cell lines. This compound was included in the screening and showed promising results against both MCF-7 and MDA-MB-231 cells. The mechanism involved tubulin polymerization inhibition and subsequent apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of triazole derivatives similar to this compound. The study reported significant activity against a range of bacteria and fungi. The presence of the trimethoxyphenyl group was identified as a critical factor enhancing the antimicrobial properties .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets within cells. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the triazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other similar compounds such as:
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the 3,4,5-trimethoxyphenyl group and exhibit similar anticancer activities.
Combretastatin Derivatives: These compounds contain the trimethoxyphenyl group and are known for their potent microtubule-targeting properties.
Colchicine Analogues: Colchicine and its analogues contain the trimethoxyphenyl group and are used as anti-gout agents due to their ability to inhibit tubulin polymerization.
This compound stands out due to its unique combination of the triazole ring and the trimethoxyphenyl group, which may impart distinct biological activities and therapeutic potential.
Biological Activity
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a triazole nucleus substituted with a 3,4,5-trimethoxyphenyl group. The synthesis typically involves the reaction of ethyl acetate with triazole derivatives under controlled conditions. The specific synthetic pathway may vary but often includes cyclization reactions that yield the desired triazole structure.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial and antifungal properties. For instance:
- A study found that derivatives with the 3,4,5-trimethoxyphenyl substituent demonstrated high rates of activity against various microbial strains. These compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting growth .
- In vitro tests revealed that certain derivatives exhibited comparable or superior activity to standard antimicrobial agents like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Compounds related to this structure have been evaluated for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, some derivatives demonstrated IC50 values indicating potent antiproliferative effects .
- A specific study highlighted that derivatives exhibited significant inhibition of tubulin polymerization, a crucial mechanism in cancer cell division. This suggests that the compound could serve as a lead in developing new anticancer therapies .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial : The triazole ring system is known to interfere with fungal cell membrane synthesis and function. This disruption leads to increased permeability and ultimately cell death.
- Anticancer : The ability to inhibit tubulin polymerization suggests that these compounds may disrupt mitotic spindle formation during cell division. This action can lead to apoptosis in rapidly dividing cancer cells.
Properties
Molecular Formula |
C15H19N3O5 |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C15H19N3O5/c1-5-23-13(19)8-12-16-15(18-17-12)9-6-10(20-2)14(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3,(H,16,17,18) |
InChI Key |
UGLYVQGPHKLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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